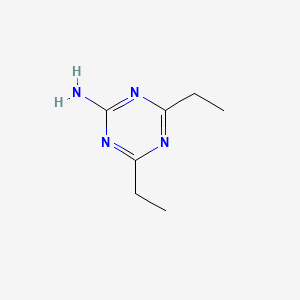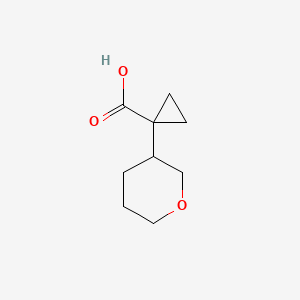
1-(Oxan-3-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-3-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and an oxane (tetrahydropyran) ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid involves several steps, typically starting with the formation of the cyclopropane ring. One common method involves the reaction of a suitable cyclopropane precursor with an oxane derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity.
Chemical Reactions Analysis
1-(Oxan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
1-(Oxan-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropane ring and oxane moiety provide unique structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(Oxan-3-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Oxan-4-yl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with the oxane ring attached at a different position, leading to different chemical and biological properties.
1-(Oxan-2-yl)cyclopropane-1-carboxylic acid: Another structural isomer with distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(oxan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(3-4-9)7-2-1-5-12-6-7/h7H,1-6H2,(H,10,11) |
InChI Key |
QIBFZLVVZZDVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


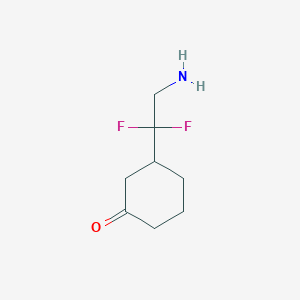
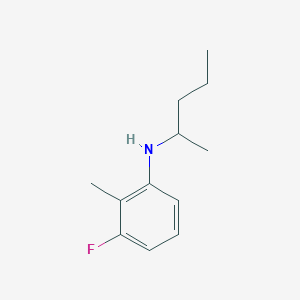

![2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid](/img/structure/B13286138.png)
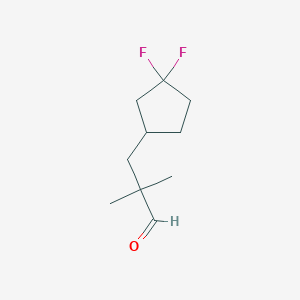
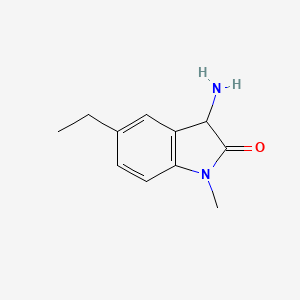
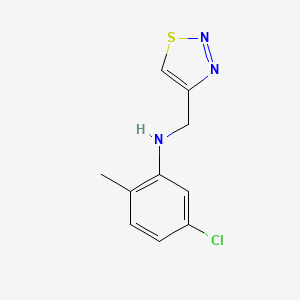
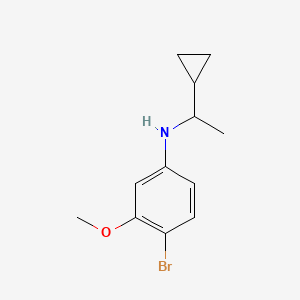

![4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B13286174.png)

![2-{[(4-Methoxybutyl)amino]methyl}phenol](/img/structure/B13286183.png)
![6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13286187.png)
